Lipophilicity Reduction: XLogP3‑AA 2.1 for Furan‑3‑yl vs. 2.9 for Benzo[d][1,3]dioxol‑5‑yl Analog
The target compound displays a computed XLogP3‑AA of 2.1, which is 0.8 log units lower than that of its closest commercially catalogued analogue, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide (XLogP3‑AA ≈ 2.9), as estimated by the PubChem XLogP3 algorithm [1]. This lipophilicity reduction stems from the replacement of a fused 1,3-benzodioxole ring with a monocyclic furan ring, introducing an additional hydrogen‑bond acceptor while lowering the C:O ratio.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.1 |
| Comparator Or Baseline | (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide (ChemSpider ID 34982455): XLogP3‑AA ≈ 2.9 |
| Quantified Difference | ΔXLogP3‑AA ≈ −0.8 (target is less lipophilic) |
| Conditions | Computed by PubChem XLogP3 algorithm (release 2021.05.07) |
Why This Matters
Lower lipophilicity generally correlates with reduced non-specific binding, improved aqueous solubility, and better metabolic stability, making this compound a more tractable starting point for lead optimization than its benzodioxole analog.
- [1] PubChem Compound Summary for CID 71806610, (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide. National Center for Biotechnology Information (2026). View Source
